Unique Tremorolytic Profile vs. Nle⁸-CER
In a systematic evaluation of tremorolytic activity in mice, caerulein(4-10), nle(8)- was directly compared with the full-length analog Nle⁸-CER and the parent peptide caerulein against three distinct tremorogens. Against oxotremorine (0.2 mg/kg, s.c.), caerulein(4-10), nle(8)- produced an ED₅₀ of 0.27 μmol/kg, whereas Nle⁸-CER was completely inactive even at the highest tested doses [1]. This functional divergence—two structurally related peptides exhibiting opposite activity profiles in the same assay—represents a clear, experimentally useful differentiation.
| Evidence Dimension | Tremorolytic potency (ED₅₀) against oxotremorine-induced tremor |
|---|---|
| Target Compound Data | ED₅₀ = 0.27 μmol/kg (s.c.) |
| Comparator Or Baseline | Nle⁸-CER (full-length analog): inactive at all doses tested |
| Quantified Difference | Target compound shows measurable activity; comparator is completely inactive |
| Conditions | Male NMRI mice; oxotremorine 0.2 mg/kg s.c.; test compound administered 10 min before tremorogen; tremor duration measured for 30 min |
Why This Matters
This functional divergence enables researchers to dissect structure–activity relationships of CCK-related peptides and assign specific central effects to discrete molecular modifications.
- [1] Zetler G. Cholecystokinin octapeptide (CCK-8), ceruletide and analogues of ceruletide: effects on tremors induced by oxotremorine, harmine and ibogaine. Neuropharmacology. 1983;22(6):757-766. View Source
